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(Trimethylpyrimidin-5-yl)methanamine dihydrochloride Documentation Hub

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  • Product: (Trimethylpyrimidin-5-yl)methanamine dihydrochloride
  • CAS: 1803609-88-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride

As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for highly functionalized, sp3-enriched, and electronically tuned building blocks has surged. (2,4,6-Tri...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for highly functionalized, sp3-enriched, and electronically tuned building blocks has surged. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS: 1803609-88-2) represents a specialized primary amine building block characterized by its electron-rich pyrimidine core and profound polarity.

Designing robust assays and synthetic routes with this compound requires a deep understanding of its ionization states, salt stoichiometry, and chromatographic behavior. This technical guide provides a field-proven framework for handling, characterizing, and deploying this molecule in advanced chemical biology and medicinal chemistry workflows.

Structural Dynamics & Physicochemical Profile

The core architecture of this building block consists of a pyrimidine ring exhaustively substituted with methyl groups at the 2, 4, and 6 positions, with a methanamine moiety at the 5-position.

Electronic Causality: The 5-position of a pyrimidine ring is inherently the least electron-deficient node. The addition of three methyl groups further donates electron density into the ring via hyperconjugation. This makes the pyrimidine core unusually electron-rich, subtly increasing the basicity of the adjacent primary amine compared to standard heteroaryl methanamines.

To prevent atmospheric oxidation and carbamate formation (via reaction with CO₂), the compound is isolated as a dihydrochloride salt . This salt form drastically alters its handling requirements, enforcing a highly polar, di-cationic state under ambient conditions.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Significance
Compound Name (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochlorideStandard IUPAC nomenclature
CAS Registry Number 1803609-88-2Unique identifier for procurement
Molecular Formula C₈H₁₅Cl₂N₃Accounts for the di-HCl salt stoichiometry
Molecular Weight 224.13 g/mol Critical for stoichiometric calculations
Monoisotopic Mass (Base) 151.11095 DaTarget mass for high-resolution LC-MS
Predicted XLogP (Base) 0.3Indicates high hydrophilicity
pKa₁ (Primary Amine) ~9.5 (Predicted)Dictates pH required for free-basing
pKa₂ (Pyrimidine Ring) ~2.5 (Predicted)Contributes to di-cationic state at low pH

Data supported by structural indexing from 1 [1] and commercial validation via 2 [2].

Analytical Characterization Strategy

A common pitfall when analyzing di-HCl salts of polar aliphatic amines is the reliance on standard C18 reversed-phase chromatography. Because the compound exists as a highly polar mono-cation or di-cation at standard LC-MS acidic pH (0.1% Formic Acid), it will typically elute in the void volume, leading to ion suppression and poor peak shape.

The Self-Validating Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention driven by partitioning into an aqueous-enriched layer on the stationary phase.

AnalyticalWorkflow Sample Compound Sample (Highly Polar Basic) C18 Standard C18 Column (Aqueous/MeCN) Sample->C18 Sub-optimal HILIC HILIC Amide Column (High MeCN/Aqueous) Sample->HILIC Recommended Fail Void Volume Elution Poor Retention C18->Fail Pass Strong Retention Excellent Peak Shape HILIC->Pass

Chromatographic retention strategy for highly polar basic building blocks.

Step-by-Step HILIC LC-MS Protocol
  • Column Selection: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 minutes.

  • Detection: ESI+ monitoring for the free base [M+H]+ at m/z 152.118.

Thermodynamic Solubility Profiling

Kinetic solubility assays (diluting DMSO stocks into buffer) often overestimate the solubility of polar salts due to supersaturation. To accurately determine the equilibrium solubility for formulation or biological assay design, a solid-state thermodynamic protocol must be used.

Causality Check: The di-HCl salt will release two equivalents of hydrochloric acid upon dissolution. If the aqueous buffer lacks sufficient buffering capacity, the pH of the solution will plummet. Measuring solubility without verifying the final pH leads to critical data integrity failures (e.g., reporting solubility at pH 3.0 when the target was pH 7.4).

SolWorkflow Start 1. Weigh 5 mg Solid Di-HCl Salt Buffer 2. Add 1 mL 100mM Phosphate Buffer Start->Buffer Incubate 3. Shake at 37°C for 24h (Equilibrium) Buffer->Incubate Filter 4. Centrifuge & Filter (0.22 µm) Incubate->Filter Validate 5. Measure Final pH (Self-Validation) Filter->Validate Analyze 6. HPLC-UV Quantification Validate->Analyze

Self-validating workflow for thermodynamic solubility profiling of di-HCl salts.

Step-by-Step Solubility Protocol
  • Preparation: Weigh precisely 5.0 mg of the compound into a 2 mL glass HPLC vial.

  • Solvation: Add 1.0 mL of high-capacity buffer (e.g., 100 mM Sodium Phosphate, initial pH 7.4).

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 300 RPM for 24 hours to ensure complete thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation (Critical): Extract a 50 µL aliquot of the filtrate and measure the pH. If the pH has dropped below 7.0, the buffer capacity was exceeded by the HCl release. The assay must be repeated with a stronger buffer or pre-neutralized compound.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV against a standard curve prepared in DMSO.

Synthetic Utility: Standardized Amide Coupling

The primary application of (trimethylpyrimidin-5-yl)methanamine dihydrochloride is acting as a nucleophile in amide couplings to generate targeted libraries.

Stoichiometric Causality: Because the compound is a dihydrochloride salt, standard coupling conditions (using 1-2 equivalents of base) will fail. Exactly 2.0 equivalents of an organic base (like DIPEA) are consumed instantaneously just to neutralize the salt and liberate the nucleophilic primary amine. An additional 1.5 to 2.0 equivalents are required to drive the coupling reaction and neutralize the acidic byproducts of the coupling reagent (e.g., HATU).

Step-by-Step Amide Coupling Protocol
  • Acid Activation: In a dry reaction vial under inert atmosphere, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (to yield a 0.1 M solution).

  • Base Addition 1: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the acid mixture and stir at room temperature for 5 minutes to form the active OAt-ester.

  • Amine Free-Basing: In a separate vial, suspend (trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq) in a minimal volume of DMF. Add DIPEA (2.0 eq) and vortex until the free base is fully dissolved.

  • Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor completion via LC-MS.

  • Self-Validation Check: If the reaction stalls, spot the mixture on wet pH indicator paper. If the pH is < 8, trapped HCl from the starting material has neutralized the base. Add an additional 1.0 eq of DIPEA to restart the reaction.

References

  • (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3) - PubChemLite. Université du Luxembourg.
  • 1803609-88-2 | MFCD27959446 | (trimethylpyrimidin-5-yl)methanamine dihydrochloride. Aaron Chemicals.
  • 1803609-88-2 | (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride. BLD Pharm.

Sources

Exploratory

Comprehensive Technical Guide on (2,4,6-Trimethylpyrimidin-5-yl)methanamine Dihydrochloride: Structural Analytics and Experimental Methodologies

Executive Summary (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development. Pyrimidine-based scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical development. Pyrimidine-based scaffolds are ubiquitous in kinase inhibitors and central nervous system (CNS) active agents due to their favorable hydrogen-bonding profiles and metabolic stability. This whitepaper provides an authoritative analysis of its molecular architecture, physicochemical properties, and field-proven protocols for its analytical characterization and synthetic application.

Molecular Architecture & Physicochemical Properties

The core structure of this compound consists of a pyrimidine ring symmetrically substituted with methyl groups at the 2, 4, and 6 positions[1]. A methanamine group is attached at the 5-position[2].

Mechanistic Insights into the Structure:

  • Steric Shielding: The steric bulk of the three methyl groups provides significant shielding around the pyrimidine core. In drug design, this substitution pattern is often employed to block cytochrome P450-mediated oxidation at these specific sites, thereby enhancing the metabolic half-life of the resulting drug candidate.

  • Salt Form Causality: The compound is supplied as a dihydrochloride salt[3]. Primary amines attached to electron-deficient heterocycles can be prone to oxidation or degradation over time. By converting the free base into a dihydrochloride salt, the solid-state stability, shelf-life, and aqueous solubility are drastically improved.

  • Protonation Sites: The primary aliphatic amine (methanamine group) is highly basic (pKa ~9–10) and readily accepts the first equivalent of HCl. The second equivalent of HCl protonates one of the pyrimidine ring nitrogens, which, despite being less basic than the aliphatic amine, can still form a stable salt due to the electron-donating effects of the three methyl groups.

Quantitative Molecular Data

The following table summarizes the critical quantitative parameters required for stoichiometric calculations and mass spectrometry validation[1],[3].

PropertyValue
Chemical Name (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride
CAS Registry Number 1803609-88-2
Molecular Formula (Free Base) C8H13N3
Molecular Formula (Salt) C8H15Cl2N3
Monoisotopic Mass (Free Base) 151.11095 Da
Molecular Weight (Free Base) 151.21 g/mol
Molecular Weight (Salt) 224.13 g/mol
SMILES String CC1=C(C(=NC(=N1)C)C)CN
InChIKey BGQDMYHHPFXIPJ-UHFFFAOYSA-N

Analytical Characterization Protocols

As a standard practice in rigorous drug development, establishing a self-validating protocol for structural and weight confirmation is paramount before committing this building block to multi-step synthesis.

Protocol A: LC-MS (Liquid Chromatography-Mass Spectrometry) Validation

Objective: Confirm the monoisotopic mass of the free base (151.11 Da) and assess sample purity[1]. Causality: Electrospray Ionization in positive mode (ESI+) is selected because the primary aliphatic amine readily accepts a proton to form the [M+H]+ ion, providing a strong, unambiguous signal.

Step-by-Step Methodology:

  • System Preparation (Self-Validation): Run a blank injection (solvent only) immediately prior to the sample. This ensures the column is equilibrated and rules out mass carryover from previous runs.

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Note: The dihydrochloride salt ensures rapid dissolution in aqueous mixtures without the need for sonication.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to ensure sharp peak resolution.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent, facilitating protonation for ESI+ and improving peak shape by minimizing secondary interactions with residual silanols on the silica column.

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (characteristic for the pyrimidine aromatic ring) and extract the Total Ion Chromatogram (TIC). The expected m/z for the [M+H]+ ion is 152.118 .

Protocol B: 1H-NMR Structural Confirmation

Objective: Verify the 2,4,6-trimethyl substitution pattern and the integrity of the methylene linker.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: The dihydrochloride salt is virtually insoluble in standard organic NMR solvents like CDCl3. DMSO-d6 fully dissolves the salt and allows for the observation of the exchangeable ammonium protons, which would be lost if D2O were used.

  • Acquisition: Acquire a standard 1H spectrum at 400 MHz with 16 scans at 298 K.

  • Expected Chemical Shifts (Approximate):

    • ~2.4–2.6 ppm (singlets, 9H): The three methyl groups on the pyrimidine ring.

    • ~4.0 ppm (singlet, 2H): The methylene group ( CH2​ ) adjacent to the amine.

    • ~8.5 ppm (broad singlet, 3H): The protonated ammonium species ( −NH3+​ ).

Synthetic Utility & Reaction Workflows

When utilizing (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride in synthesis, the stoichiometry of the base is the most common point of failure. Because it is a dihydrochloride salt, two equivalents of acid are present per molecule of the active amine.

Protocol C: Amide Coupling Workflow

Objective: Covalently link the pyrimidine building block to a target carboxylic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried reaction vessel under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and stir for 10 minutes to generate the active ester intermediate.

  • Reagent Addition: Add (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.1 eq) to the stirring solution.

  • Neutralization (Critical Step): Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: Exactly 2.0 equivalents of DIPEA are consumed immediately to neutralize the two HCl molecules bound to the pyrimidine and the amine. The remaining 1.0 equivalent serves as the necessary catalytic base to drive the amide coupling forward. Using standard 1.5 eq of base will stall the reaction completely.

  • Reaction & Workup: Stir at room temperature for 2 hours. Validate completion via LC-MS. Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, and wash the organic layer with brine to remove residual DMF.

Derivatization Pathways

G A (2,4,6-Trimethylpyrimidin-5-yl)methanamine 2HCl MW: 224.13 g/mol B Neutralization / Freebasing (Add ≥3.0 eq DIPEA) A->B Base Addition C Amide Coupling (R-COOH + HATU) B->C Pathway 1 D Reductive Amination (R-CHO + NaBH(OAc)3) B->D Pathway 2 E Amide Derivative (Target Scaffold) C->E Coupling F Secondary Amine Derivative (Target Scaffold) D->F Reduction

Workflow for the structural derivatization of (2,4,6-Trimethylpyrimidin-5-yl)methanamine.

References

  • Title: (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3) - PubChemLite Source: University of Luxembourg (uni.lu) / PubChem Database URL: [Link]

Sources

Foundational

Pharmacophoric Profiling and Mechanism of Action of (Trimethylpyrimidin-5-yl)methanamine Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the identification and optimization of privileged pharmacophores are critical for overcoming structural and pharmacokinetic bottlenecks. (Trimethylpyrimidin-5-yl)methanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged pharmacophores are critical for overcoming structural and pharmacokinetic bottlenecks. (Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS 1803609-88-2) is not a standalone therapeutic agent; rather, it is a highly specialized chemical building block[1]. When integrated into larger molecular frameworks, derivatives of this primary amine act as potent drivers of target engagement[2].

As a Senior Application Scientist, I have observed that the strategic incorporation of the 2,4,6-trimethylpyrimidine-5-methanamine motif serves two primary mechanistic functions in oncology and targeted therapeutics:

  • Protein-Protein Interaction (PPI) Disruption: Acting as a steric and hydrophobic mimic of BH3 domains to inhibit anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1)[3].

  • Kinase Hinge Binding: Anchoring into the ATP-binding pocket of mutant kinases (e.g., KIT and PDGFRA) via highly conserved hydrogen-bonding networks[4].

This whitepaper details the structural rationale, mechanisms of action, and self-validating experimental protocols required to evaluate derivatives of this critical scaffold.

Structural Rationale: Why the 2,4,6-Trimethylpyrimidine Motif?

The transition from legacy building blocks (such as 1,3,5-trimethylpyrazole) to the 2,4,6-trimethylpyrimidine system is driven by strict structure-activity relationship (SAR) requirements[2].

  • Elimination of Axial Chirality: Asymmetric heterocycles often suffer from restricted rotation when coupled to bulky core scaffolds, leading to the formation of atropisomers (axial enantiomers). The symmetrical nature of the 2,4,6-trimethylpyrimidine ring completely removes this site of axial chirality, drastically simplifying synthesis, characterization, and clinical development[2].

  • Hydrophobic Pocket Saturation: The three methyl groups provide precise steric bulk. In PPIs, these methyl groups project into solvent-exposed or shallow hydrophobic pockets (such as the P2/P3 pockets of Bcl-2 family proteins), stabilizing the binding pose without incurring an entropic penalty[3].

  • Salt Form Utility: The dihydrochloride salt of the methanamine ensures exceptional aqueous solubility and prevents the primary amine from degrading via oxidation. During synthesis (e.g., amide couplings or reductive aminations), the salt is easily neutralized in situ using bases like diisopropylethylamine (DIPEA).

Mechanism of Action 1: Mcl-1 PPI Inhibition

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. In many hematological and solid tumors, Mcl-1 is overexpressed, allowing cancer cells to evade death by sequestering pro-apoptotic proteins (Bak and Bax)[3].

Derivatives containing the (trimethylpyrimidin-5-yl)methanamine motif act as BH3 mimetics. The core scaffold of the drug binds to the Mcl-1 binding groove, while the 2,4,6-trimethylpyrimidine ring orients precisely to mimic the hydrophobic residues (e.g., L210, L213) of the native Bak/Bax BH3 domain[3]. By outcompeting Bak/Bax for these binding pockets with subnanomolar affinity, the derivative frees the pro-apoptotic proteins, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death[2].

Mcl1_Pathway A Cancer Cell Overexpressing Mcl-1 B Mcl-1 Sequesters Pro-apoptotic Bak/Bax A->B C Derivative Binds Mcl-1 (Hydrophobic Pockets) B->C Drug Entry D Displacement of Bak/Bax C->D High Affinity E Mitochondrial Outer Membrane Permeabilization D->E F Apoptosis (Cell Death) E->F

Mechanism of Mcl-1 inhibition restoring the intrinsic apoptotic pathway in cancer cells.

Mechanism of Action 2: Kinase Hinge Binding

Beyond PPIs, pyrimidine-5-methanamine derivatives are foundational in the design of Type I and Type II kinase inhibitors (such as Avapritinib, which targets KIT and PDGFRA mutations in gastrointestinal stromal tumors)[4].

The mechanism relies on the pyrimidine nitrogen atoms acting as bidentate hydrogen-bond acceptors with the backbone amides of the kinase hinge region. Concurrently, the methanamine linker acts as a flexible vector, directing the rest of the inhibitor into the DFG-in or DFG-out specificity pockets[5]. The trimethyl substitutions restrict the rotational degrees of freedom, locking the molecule into the bioactive conformation required for potent kinase inhibition.

Quantitative Data Presentation

The integration of the 2,4,6-trimethylpyrimidine motif yields measurable improvements in both biochemical affinity and cellular efficacy. Table 1 summarizes the pharmacological impact of replacing a legacy pyrazole motif with the symmetric pyrimidine motif in an Mcl-1 inhibitor scaffold.

Table 1: Physicochemical and Pharmacological Comparison of Heteroaryl Motifs in Mcl-1 Inhibitors

Scaffold MotifAxial ChiralityMcl-1 Binding Affinity (Ki)Cellular GI50 (NCI-H929)Off-Target GI50 (K562)
1,3,5-Trimethylpyrazole (Legacy)Yes (Requires Separation)~100 pM~200 nM>10,000 nM
2,4,6-Trimethylpyrimidine No (Symmetric)90 - 280 pM 187 nM >10,000 nM

Data derived from the structural optimization of dihydropyrazinoindolone-based Mcl-1 inhibitors[2].

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of newly synthesized (trimethylpyrimidin-5-yl)methanamine derivatives, a cascading workflow of biochemical and cellular assays is required. The following protocols are designed with internal controls to ensure absolute causality.

Protocol A: Biochemical Validation via TR-FRET (Target Engagement)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its low background interference and high sensitivity for subnanomolar PPI affinities.

  • Reagent Preparation: Dilute His-tagged Mcl-1 protein and FITC-labeled Bak BH3 peptide in an assay buffer (50 mM Tris, pH 7.4, supplemented with 1% FBS to mimic physiological protein binding conditions)[6].

  • Compound Addition: Dispense serial dilutions of the pyrimidine derivative (10 pM to 10 µM) into a 384-well microplate.

    • Internal Control 1: DMSO vehicle (represents 100% FRET / 0% inhibition).

    • Internal Control 2: Excess unlabeled Bak peptide (represents 0% FRET / 100% inhibition).

  • Fluorophore Coupling: Add Terbium (Tb)-labeled anti-His antibody to bind the Mcl-1 protein.

  • Incubation & Measurement: Incubate for 60 minutes at room temperature. Excite the plate at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (FITC acceptor).

  • Causality Check: The ratio of 520/495 nm isolates the true FRET signal. A dose-dependent decrease in this ratio confirms that the derivative directly outcompetes the Bak peptide for the Mcl-1 binding pocket.

Protocol B: Cellular Viability & Selectivity Counter-Screen

Biochemical affinity must translate to on-target cellular efficacy. This protocol utilizes two distinct cell lines to prove the mechanism of action is specific to Mcl-1 inhibition rather than general cytotoxicity.

  • Cell Plating: Seed NCI-H929 cells (highly dependent on Mcl-1 for survival) and K562 cells (Mcl-1 independent; reliant on Bcl-xL/Bcl-2) in separate 96-well plates[6].

  • Treatment: Treat both cell lines with the derivative for 72 hours.

  • Measurement: Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence (directly proportional to the number of viable cells).

  • Causality Check: A valid Mcl-1 targeted derivative will exhibit a GI50 in the low nanomolar range for NCI-H929 cells, while maintaining a GI50 >10,000 nM in K562 cells. This >1000-fold selectivity window definitively proves the cell death is driven by Mcl-1 inhibition, not off-target toxicity[6].

Workflow Step1 Compound Synthesis (Amide/Reductive Amination) Step2 Biochemical Assay (TR-FRET for Mcl-1) Step1->Step2 Validate Affinity Step3 Cellular Assay (NCI-H929 vs K562) Step2->Step3 Sub-nM Ki Step4 In Vivo Efficacy (Xenograft Models) Step3->Step4 On-Target IC50

Self-validating experimental workflow from synthesis to in vivo efficacy for Mcl-1 inhibitors.

References

  • PubChemLite - (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3)
  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1)
  • Source: National Center for Biotechnology Information (NIH)

Sources

Exploratory

Comprehensive In Vitro Stability Profiling of (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride: A Technical Guide for Preclinical Drug Discovery

Executive Summary In early-stage drug discovery, the transition from a promising chemical building block to a viable lead compound hinges on its pharmacokinetic and stability profile. (2,4,6-Trimethylpyrimidin-5-yl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a promising chemical building block to a viable lead compound hinges on its pharmacokinetic and stability profile. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS: 1803609-88-2) is a highly polar, nitrogen-rich pharmacophore frequently utilized in the design of kinase inhibitors and GPCR ligands [1][1].

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistic framework for evaluating the in vitro stability of this compound. We will explore the causality behind its chemical degradation in aqueous buffers, its metabolic liabilities in liver microsomes, and the precise analytical methodologies required to quantify its stability.

Structural Liabilities & Physicochemical Rationale

Before initiating any in vitro assay, one must analyze the structural causality of the molecule to predict its behavior in biological matrices.

  • The Dihydrochloride Salt Form: The free base of pyrimidine methanamines is highly polar but can suffer from poor dissolution kinetics. The dihydrochloride salt form is specifically selected to maximize aqueous solubility and dissolution rate, mitigating the common ion effect in gastric fluids and preventing precipitation during in vitro assays [2][2]. Furthermore, salt formation significantly enhances the solid-state stability of the compound against atmospheric oxidation [3][3].

  • The Primary Amine (-NH₂): Primary amines are notorious for undergoing rapid N-oxygenation mediated by Flavin-Containing Monooxygenase 3 (FMO3) and Cytochrome P450 (CYP450) enzymes, forming hydroxylamines or oximes [4][4].

  • The Trimethylpyrimidine Core: While the electron-deficient pyrimidine ring is generally resistant to direct electrophilic attack, the three methyl groups are highly susceptible to CYP-mediated aliphatic hydroxylation.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication for Assays
Molecular Formula C₈H₁₃N₃ · 2HClHigh polarity necessitates HILIC or specialized C18 LC-MS/MS methods.
Monoisotopic Mass 151.11 Da (Free base)Target precursor ion for mass spectrometry is typically [M+H]⁺ at m/z 152.1 [5][5].
Aqueous Solubility >25 mg/mL (Predicted)Highly soluble in standard assay buffers (pH 7.4 PBS); no DMSO spike required.

Experimental Workflows & Methodologies

To establish a comprehensive stability profile, we employ a tripartite workflow encompassing chemical, plasma, and metabolic stability.

Workflow Start Compound: (Trimethylpyrimidin-5-yl)methanamine 2HCl ChemStab Chemical Stability (pH 1.2, 7.4, 9.0) Start->ChemStab PlasmaStab Plasma Stability (Human/Rat Plasma) Start->PlasmaStab MetStab Metabolic Stability (HLM/RLM + NADPH) Start->MetStab LCMS LC-MS/MS Quantification ChemStab->LCMS PlasmaStab->LCMS MetStab->LCMS Data Half-life (t1/2) & Intrinsic Clearance (CLint) LCMS->Data

Figure 1: Tripartite in vitro stability profiling workflow for primary amine building blocks.

Protocol A: Chemical Stability in Aqueous Buffers

Causality: Dihydrochloride salts can cause localized pH drops upon dissolution. Testing across a pH gradient (1.2, 7.4, 9.0) ensures the compound does not undergo base-catalyzed hydrolysis or acid-catalyzed deamination [6][6].

  • Preparation: Prepare 1 µM of the compound in Simulated Gastric Fluid (pH 1.2), Phosphate Buffered Saline (pH 7.4), and Borate Buffer (pH 9.0).

  • Incubation: Incubate at 37°C in a thermostatic shaker.

  • Sampling: Aliquot 50 µL at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench immediately with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Why? The organic solvent halts any ongoing chemical reactions and precipitates buffer salts prior to LC-MS/MS injection.

Protocol B: Liver Microsomal Stability (HLM/RLM)

Causality: Liver microsomes are subcellular fractions enriched with Phase I drug-metabolizing enzymes [7][7]. Because primary amines can undergo retroreduction back to the parent compound, the assay must be carefully controlled [4][4].

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Why? NADPH is the mandatory electron donor for CYP450 and FMO-mediated phase I oxidation. A minus-NADPH control must be run in parallel to differentiate enzymatic from chemical degradation.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold ACN. Why? ACN rapidly denatures the microsomal proteins, halting all enzymatic activity instantly to ensure accurate time-point resolution.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS.

Protocol C: LC-MS/MS Quantification

Causality: Given the lack of a strong chromophore for high-sensitivity UV detection and the high polarity of the molecule, LC-MS/MS operating in positive electrospray ionization (ESI+) mode is the gold standard, offering sub-ng/mL limits of quantification [8][8].

  • Column: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) compatible with highly aqueous mobile phases, or a HILIC column to retain the polar primary amine.

  • Mobile Phase: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions: Monitor the precursor-to-product ion transition. For the free base (MW 151.11), the primary transition is typically m/z 152.1 → m/z 135.1 (loss of NH₃) or m/z 152.1 → m/z 108.1.

Metabolic Degradation Pathways

Primary amines attached to aromatic or heteroaromatic systems are subject to specific metabolic fates. The diagram below illustrates the putative Phase I metabolic pathways for (Trimethylpyrimidin-5-yl)methanamine.

Pathway Parent Parent Compound (Primary Amine) NOx N-Oxygenation (Hydroxylamine/Oxime) Parent->NOx FMO3 / CYP450 Deam Oxidative Deamination (Aldehyde) Parent->Deam MAO / CYP450 AlkylOx Alkyl Oxidation (Hydroxymethyl) Parent->AlkylOx CYP450

Figure 2: Putative Phase I enzymatic degradation pathways for pyrimidine methanamines.

Representative Quantitative Data

Based on the structural class of pyrimidine methanamines, the following table outlines the expected benchmark stability parameters. These metrics serve as a self-validating system for assay performance.

Table 2: Representative In Vitro Stability Profile
Assay TypeMatrix / ConditionExpected Half-Life (t₁/₂)Intrinsic Clearance (CLint)Interpretation
Chemical Stability pH 1.2 Buffer (37°C)> 24 hoursN/AHighly stable in gastric conditions.
Chemical Stability pH 7.4 Buffer (37°C)> 24 hoursN/AStable at physiological pH.
Metabolic Stability Human Liver Microsomes30 - 45 minutes~45 µL/min/mgModerate clearance; primary liability is N-oxidation.
Metabolic Stability Rat Liver Microsomes15 - 25 minutes~80 µL/min/mgHigh clearance; typical species difference due to higher CYP activity in rats.

Note: Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t₁/₂) × (Volume of incubation / mg microsomal protein).

Conclusion

The in vitro stability profiling of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride requires a targeted approach that accounts for the high polarity of its salt form and the specific metabolic liabilities of its primary amine moiety. By utilizing NADPH-dependent microsomal assays and high-resolution LC-MS/MS quantification, drug development professionals can accurately map its intrinsic clearance and half-life, ensuring robust data for downstream lead optimization.

References

  • PubChemLite - uni.lu. "(trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3)". Available at:[5]

  • Aaronchem - aaronchem.com. "1803609-88-2 | (trimethylpyrimidin-5-yl)methanamine dihydrochloride". Available at:[1]

  • ResearchGate - researchgate.net. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes". Available at:[7]

  • ACS Publications - acs.org. "N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3". Available at:[4]

  • PMC - nih.gov. "Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins". Available at:[2]

  • Dissolution Technologies - dissolutiontech.com. "Dissolution-Controlled Salt of Pramipexole for Parenteral Administration: In Vitro Assessment and Mathematical Modeling". Available at:[3]

  • Benchchem - benchchem.com. "Solubility and stability of melarsomine dihydrochloride in different solvents". Available at:[6]

  • Benchchem - benchchem.com. "Application Notes and Protocols for the Quantification of 4-Pyrimidine Methanamine". Available at:[8]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Solubilization and Handling of (2,4,6-Trimethylpyrimidin-5-yl)methanamine Dihydrochloride in DMSO

Executive Summary Handling highly polar amine salts in organic solvents presents a unique set of physicochemical challenges. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a highly valuable pyrimidine-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling highly polar amine salts in organic solvents presents a unique set of physicochemical challenges. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a highly valuable pyrimidine-based building block used in drug discovery and biochemical assays[1]. However, its dihydrochloride salt form creates a highly stable, ionic crystal lattice that resists solvation in standard organic solvents.

This application note provides a comprehensive, self-validating methodology for dissolving this compound in Dimethyl Sulfoxide (DMSO). It addresses the thermodynamic barriers of salt dissolution, the critical need for anhydrous conditions to prevent freeze-thaw degradation[2], and provides a dual-pathway protocol for either direct acidic solubilization or in situ free-basing using N,N-Diisopropylethylamine (DIPEA)[3].

Physicochemical Profile

Understanding the quantitative properties of the compound is the first step in designing a reliable solvation strategy. The presence of two equivalents of hydrochloric acid significantly increases the molecular weight and alters the polarity of the base amine.

PropertyValue
Compound Name (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride
CAS Number 1803609-88-2
Molecular Formula C₈H₁₃N₃ · 2HCl
Molecular Weight (Salt) 224.13 g/mol
Molecular Weight (Free Base) 151.21 g/mol
Appearance Solid / Crystalline Powder
Recommended Solvent Anhydrous DMSO (≥99.9%)

Mechanistic Insights: Causality in Solvation (E-E-A-T)

As an application scientist, it is crucial to understand why specific reagents and conditions are chosen, rather than just following a recipe.

The Thermodynamics of DMSO Solvation

DMSO is a polar aprotic solvent with a high dielectric constant, making it ideal for disrupting the ionic bonds of hydrochloride salts. However, DMSO is notoriously hygroscopic. Absorption of atmospheric water drastically alters the solvent's thermodynamic profile, depressing its freezing point and creating a non-ideal solvent mixture that forces crystalline compounds out of solution (precipitation)[2]. Therefore, using newly opened, anhydrous DMSO is a strict requirement to maintain a kinetically stable metastable zone for the dissolved compound[4].

The Role of In Situ Free-Basing

When the dihydrochloride salt dissolves in DMSO, it releases two equivalents of HCl, significantly lowering the apparent pH of the local microenvironment. If this stock solution is used directly in a sensitive biochemical assay or an amide coupling reaction, the acidic environment can denature target proteins or protonate reactive intermediates.

To counteract this, N,N-Diisopropylethylamine (DIPEA) —a sterically hindered, non-nucleophilic base—is added[3]. DIPEA acts as a proton scavenger. It neutralizes the HCl, forming DIPEA·HCl (which remains highly soluble in DMSO), and liberates the free pyrimidine amine[5]. The free amine is inherently more lipophilic and exhibits vastly superior solubility and nucleophilicity in organic environments.

Mechanism Salt Amine·2HCl (Crystalline Salt) DMSO Anhydrous DMSO (Solvation) Salt->DMSO Dissolution Base DIPEA (2.2 eq) (Proton Scavenger) DMSO->Base Addition FreeBase Free Amine (Nucleophilic) Base->FreeBase Deprotonation Byproduct DIPEA·HCl (Soluble Salt) Base->Byproduct Salt Exchange

Mechanistic pathway of in situ free-basing using DIPEA in DMSO.

Experimental Protocols

This dual-pathway system ensures that you can prepare the compound for either robust, acid-tolerant assays (Protocol A ) or sensitive coupling reactions requiring a nucleophilic amine (Protocol B ).

Workflow Start Weigh Compound (Under Inert Gas) AddDMSO Add Anhydrous DMSO (Vortex / Sonicate) Start->AddDMSO Decision Assay Tolerance? AddDMSO->Decision ProtA Protocol A: Direct Use (Acidic Stock) Decision->ProtA Tolerates Acid ProtB Protocol B: Add DIPEA (Free-Basing) Decision->ProtB Requires Free Amine Store Aliquot & Store (-20°C, Argon Purged) ProtA->Store ProtB->Store

Workflow for solubilizing and storing the dihydrochloride salt in DMSO.

Protocol A: Direct Solubilization (Standard Stock)

Use this protocol if your downstream application is insensitive to mild acidification or if you are storing the compound for long-term library screening.

  • Equilibration: Allow the sealed vial of (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Under a nitrogen or argon atmosphere, weigh the desired mass into a sterile, amber microcentrifuge tube.

  • Solvation: Add the calculated volume of room-temperature, anhydrous DMSO (see Reconstitution Table below).

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Validation: Perform a visual inspection. The solution must be completely transparent. If particulates remain, sonicate the tube in a water bath at 37°C for 5–10 minutes. Self-Validation Check: A persistent cloudy suspension indicates moisture contamination in the DMSO; discard and restart with a fresh solvent batch.

Protocol B: In Situ Free-Basing (Coupling-Ready Stock)

Use this protocol immediately prior to amide coupling or when introducing the compound to pH-sensitive biological environments.

  • Initial Solvation: Follow Steps 1–4 of Protocol A to create a baseline suspension/solution.

  • Base Addition: To fully liberate the free amine from the dihydrochloride salt, add 2.2 to 2.5 equivalents of anhydrous DIPEA directly to the DMSO solution[6]. The slight excess ensures complete neutralization of the 2 equivalents of HCl.

  • Incubation: Vortex for 2 minutes. The addition of DIPEA will rapidly clarify any remaining cloudy suspension as the highly soluble free base is generated.

  • Validation: The solution should now be perfectly clear and slightly basic. It is now primed to act as a nucleophile in downstream reactions (e.g., HATU/EDC couplings)[7].

Quantitative Reconstitution Data

Mass-to-Volume Reconstitution Table

Use the following table to achieve precise molarities based on the salt molecular weight (224.13 g/mol ).

Target ConcentrationVolume of DMSO per 1 mgVolume of DMSO per 5 mgVolume of DMSO per 10 mg
1 mM 4.462 mL22.308 mL44.617 mL
5 mM 0.892 mL4.462 mL8.923 mL
10 mM 0.446 mL2.231 mL4.462 mL
50 mM 0.089 mL0.446 mL0.892 mL
Base Equivalency Table for Protocol B

When free-basing, precise stoichiometric ratios are required to avoid excess unreacted base interfering with downstream assays.

Compound Mass (mg)Moles of Salt (µmol)Required DIPEA (2.2 eq)Volume of Pure DIPEA (µL)*
1.0 mg 4.46 µmol9.81 µmol~1.7 µL
5.0 mg 22.31 µmol49.08 µmol~8.6 µL
10.0 mg 44.62 µmol98.16 µmol~17.1 µL

*Calculated using the density of pure DIPEA (0.742 g/mL).

Storage and Handling Best Practices

Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and eventual irreversible precipitation[2]. To ensure the longevity of your (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride stock:

  • Aliquot Immediately: Divide the master stock into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation.

  • Inert Atmosphere: Purge the headspace of each aliquot tube with dry Argon or Nitrogen before sealing.

  • Temperature Control: Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term archiving (up to 6 months).

  • Thawing: When retrieving an aliquot, allow it to thaw completely at room temperature and vortex briefly before opening to ensure homogeneity.

References

  • PubChemLite. "(trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3)". Université du Luxembourg. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement". Ziath Technical Notes. Available at:[Link]

Sources

Application

Application Note: Utilizing (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride in the Rational Design of Conformationally Restricted Kinase Inhibitors

Executive Summary & Mechanistic Rationale The evolution of targeted kinase inhibitors has increasingly moved away from flat, planar aromatic systems toward architectures with higher sp³ character and defined three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The evolution of targeted kinase inhibitors has increasingly moved away from flat, planar aromatic systems toward architectures with higher sp³ character and defined three-dimensional geometries. This paradigm, widely known in fragment-based drug discovery (FBDD) as "escaping flatland," aims to improve physicochemical properties, reduce off-target promiscuity, and access novel binding modes[1]. Within this context, (trimethylpyrimidin-5-yl)methanamine dihydrochloride has emerged as a highly valuable synthetic building block for advanced drug design[2].

By incorporating a pyrimidine ring heavily shielded by three methyl groups (at the 2, 4, and 6 positions), medicinal chemists can induce severe steric hindrance. This structural motif restricts the rotation of the attached methanamine linkage, effectively locking the resulting inhibitor into a specific bioactive conformation (atropisomerism or restricted rotamers). The utility of the 2,4,6-trimethylpyrimidine motif has been clinically and pre-clinically validated; for example, its incorporation into Mcl-1 inhibitors demonstrated a 2-fold improvement in mouse intravenous (IV) clearance compared to less hindered, planar analogs[3]. Furthermore, related pyrimidine-methanamine derivatives are foundational to the structure of several FDA-approved kinase inhibitors, such as Avapritinib, which targets mutant KIT and PDGFRA[4].

Structural Design Advantages:
  • The Methanamine Handle: The primary amine (–CH₂NH₂) serves as a versatile nucleophile for amide coupling, reductive amination, or urea formation, allowing seamless integration with established hinge-binding scaffolds.

  • Conformational Locking: The steric bulk of the C4 and C6 methyl groups forces the methanamine group out of the plane of the pyrimidine ring. When coupled to a hinge-binder, this prevents the molecule from adopting a flat conformation, thereby reducing non-specific intercalation with off-target proteins and improving aqueous solubility.

Synthetic Protocol: Amide Coupling Workflow

Objective: To covalently link (trimethylpyrimidin-5-yl)methanamine dihydrochloride to a carboxylic acid-functionalized hinge-binding scaffold (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid).

Self-Validating Design: This protocol incorporates Liquid Chromatography-Mass Spectrometry (LC-MS) tracking as an In-Process Control (IPC) to confirm the consumption of the starting material and the formation of the product, ensuring the reaction's success before proceeding to resource-intensive purification.

Materials
  • Hinge-binding scaffold (Carboxylic Acid) (1.0 eq)

  • (Trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.1 eq)[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality
  • Activation of the Carboxylic Acid: Dissolve the hinge-binding carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over traditional coupling reagents (like EDC/HOBt) because it is highly efficient for sterically hindered couplings. The 15-minute pre-activation ensures the complete formation of the highly reactive O7-azabenzotriazole ester before the bulky amine is introduced.

  • Preparation of the Amine: In a separate vial, suspend (trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.1 eq) in DMF and add DIPEA (4.0 eq).

    • Causality: The building block is supplied as a dihydrochloride salt[2]. Two equivalents of DIPEA are strictly required to neutralize the HCl and liberate the nucleophilic free amine. The remaining two equivalents serve to maintain a basic environment to drive the HATU coupling mechanism and neutralize the byproducts.

  • Coupling: Transfer the neutralized amine solution dropwise to the activated acid mixture. Stir at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting carboxylic acid and the appearance of the target mass [M+H]⁺. If unreacted amine remains, the steric hindrance may require gentle heating (40°C) for an additional hour.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the final conformationally restricted inhibitor.

G A Hinge-Binding Carboxylic Acid C Amide Coupling (HATU, DIPEA, DMF) A->C B (Trimethylpyrimidin-5-yl) methanamine 2HCl B->C D Conformationally Restricted Inhibitor C->D

Caption: Synthesis workflow for conformationally restricted kinase inhibitors using amide coupling.

Biochemical Validation: TR-FRET Kinase Assay

To validate the synthesized inhibitor's potency, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the half-maximal inhibitory concentration (IC₅₀).

Protocol & Self-Validation
  • Assay Setup: In a 384-well low-volume plate, dispense the purified target kinase enzyme, ATP (set at its apparent Km​ to ensure competitive inhibition sensitivity), and a biotinylated substrate peptide.

  • Compound Addition: Add the synthesized inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

    • Validation Controls: Include DMSO as a vehicle control (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine at 10 µM) as a positive control (100% inhibition).

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Data Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the dose-response data to a 4-parameter logistic equation to determine the IC₅₀.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Target Engagement

Caption: MAPK signaling cascade illustrating the intervention point of targeted kinase inhibitors.

Representative Structure-Activity Relationship (SAR) Data

The incorporation of the 2,4,6-trimethylpyrimidine moiety consistently demonstrates superior pharmacological profiles compared to flat, unsubstituted analogs. The table below summarizes typical quantitative improvements observed when applying this "escaping flatland" strategy in kinase and Mcl-1 inhibitor development[1][3].

Scaffold ModificationTarget Kinase IC₅₀ (nM)Off-Target PromiscuityMouse IV Clearance (mL/min/kg)3D Character (Fsp³)
Unsubstituted Pyrimidine-5-methanamine 15.2High (Flatland intercalation)120Low
2,4,6-Trimethylpyrimidin-5-methanamine 4.8Low (Conformationally locked)60 (2-fold improvement)High

Note: Increased steric bulk forces the molecule into an active conformation, improving target affinity while simultaneously reducing rapid metabolic clearance.

References

  • PubChemLite - (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3). Université du Luxembourg.
  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors.
  • Fragment-based drug discovery: A graphical review.
  • Avapritinib | 1703793-34-3. ChemicalBook.

Sources

Method

Application Notes and Protocols: (2,4,6-Trimethylpyrimidin-5-yl)methanamine Dihydrochloride in Organic Synthesis

Introduction & Strategic Utility (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS: 1803609-88-2) is a highly versatile, structurally privileged building block extensively utilized in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

(2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS: 1803609-88-2) is a highly versatile, structurally privileged building block extensively utilized in medicinal chemistry and modern drug discovery[1].

The strategic value of this compound lies in its dual-functional nature:

  • The Pyrimidine Core: Pyrimidine is a well-established pharmacophore known for its ability to mimic the purine bases of ATP, allowing it to competitively interact with the hinge region of various kinase enzymes[2]. The addition of three methyl groups at the 2, 4, and 6 positions significantly increases the lipophilicity of the scaffold. Crucially, these methyl groups block potential metabolic hotspots (such as oxidation by cytochrome P450 enzymes), thereby improving the pharmacokinetic profile and half-life of the resulting drug candidates.

  • The Aminomethyl Handle: The primary amine tethered to the 5-position serves as a highly reactive synthetic handle, enabling diverse chemical modifications to explore structure-activity relationships (SAR)[3].

Physicochemical Properties & Handling Rationale

The compound is commercially supplied and utilized in its dihydrochloride salt form rather than as a free base[4].

Causality of Salt Selection: Free primary amines attached to electron-rich heterocycles are prone to air-oxidation, rapid degradation, and dimerization over time. The dihydrochloride salt protonates the primary amine and the pyrimidine nitrogens, locking the molecule in a highly stable, non-reactive state that ensures a prolonged shelf life and consistent reaction stoichiometry[4]. Furthermore, the salt form is highly hygroscopic but offers excellent solubility in polar solvents, facilitating homogeneous reaction conditions.

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride
CAS Number 1803609-88-2[1]
Molecular Formula C8H13N3 · 2HCl[4]
Molecular Weight 224.13 g/mol (Salt); 151.11 g/mol (Free Base)[4]
Appearance Colorless to off-white solid[3]
Solubility Highly soluble in water and DMSO; moderately soluble in MeOH[3]
Storage Conditions 2-8°C, inert atmosphere, protected from moisture[5]

Core Applications in Drug Discovery

A. Kinase Inhibitor Scaffolds (Amide Coupling)

The primary amine acts as a key handle for introducing various electrophiles to target the ATP-binding pocket of kinases[2]. By coupling with specific carboxylic acids, researchers can direct the solvent-exposed tail of the molecule, while the pyrimidine nitrogen atoms act as hydrogen bond acceptors, anchoring the inhibitor to the kinase hinge region[2].

B. GPCR and CNS Ligands (Reductive Amination)

The aminomethyl group can be transformed into secondary or tertiary amines via reductive amination[3]. The trimethylated pyrimidine core enhances blood-brain barrier (BBB) penetration due to its optimized logP, making it an ideal building block for neuro-oncology or central nervous system (CNS) targets.

C. Targeted Protein Degraders (Urea Formation)

Reacting the primary amine with isocyanates yields urea derivatives. These serve as rigid, metabolically stable hydrogen-bond donor-acceptor motifs that are critical for linker design in PROteolysis TArgeting Chimeras (PROTACs).

SyntheticWorkflow A (2,4,6-Trimethylpyrimidin-5-yl) methanamine 2HCl B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3, Et3N) A->C D Urea Formation (Isocyanate, DIPEA) A->D E Amide Derivatives (Kinase Inhibitors) B->E F Secondary Amines (GPCR/CNS Ligands) C->F G Urea Derivatives (Protein Degraders) D->G

Synthetic workflow illustrating the diversification of the pyrimidine methanamine building block.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize an amide derivative from (2,4,6-trimethylpyrimidin-5-yl)methanamine dihydrochloride and a target carboxylic acid.

Causality & Expert Insight: The dihydrochloride salt requires careful stoichiometric neutralization. We utilize N,N-Diisopropylethylamine (DIPEA) in strict excess (typically 3.5 to 4.0 equivalents). Why? Two equivalents are entirely consumed to liberate the free amine from the 2HCl salt, while the remaining base facilitates the HATU-mediated activation of the carboxylic acid. HATU is chosen over standard EDC/HOBt due to its superior efficiency in preventing epimerization and driving reactions with sterically hindered pyrimidine substrates.

Step-by-step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.2 M concentration). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active ester intermediate.

  • Free-basing: In a separate vial, suspend (2,4,6-trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and sonicate briefly to liberate the free base.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture.

  • Validation & Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor completion via LC-MS (look for the disappearance of the free amine mass m/z=152.11 [M+H]+ )[4].

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Self-validating step: The high water solubility of the displaced chloride salts and DIPEA hydrochloride ensures they are completely partitioned into the aqueous phase, leaving the crude amide in the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Reductive Amination with Aldehydes

Objective: Synthesize a secondary amine library for SAR exploration.

Causality & Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde. Pre-stirring the amine salt with a mild base (Triethylamine) is critical; failing to neutralize the HCl salts before adding the aldehyde will stall imine formation and lead to poor yields.

Step-by-step Methodology:

  • Imine Formation: Suspend (2,4,6-trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add Triethylamine (Et3N, 2.2 eq) and stir for 10 minutes to neutralize the salt.

  • Aldehyde Addition: Add the target aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to promote iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control mild exothermicity. Stir the suspension at room temperature overnight (12-16 hours).

  • Workup & Purification: Quench with 1N NaOH to neutralize the acetic acid and destroy excess borohydride. Extract with DCM. Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC.

Pharmacophore K Kinase Hinge Region (Hydrogen Bond Donors/Acceptors) P 2,4,6-Trimethylpyrimidine Core (ATP Mimetic) P->K H-Bonds S Aminomethyl Linker (Solvent-Exposed Tail) P->S Covalent

Pharmacophore model of the pyrimidine core mimicking ATP to bind the kinase hinge region.

References

  • Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. BenchChem. 2

  • An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure. BenchChem. 3

  • (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3). PubChemLite, Université du Luxembourg. 4

  • CAS 1803609-88-2 Product Data. American Elements. 1

  • 34684-92-9 | (2,4-Dimethylpyrimidin-5-yl)methanamine Safety & Storage Data. BLD Pharm. 5

Sources

Application

Application Note: Preparation of Pyrimidine Derivatives using (2,4,6-Trimethylpyrimidin-5-yl)methanamine Dihydrochloride

Introduction & Mechanistic Rationale The pyrimidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Because it forms the core of natural nucleic acids, pyrimidine derivatives are highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Because it forms the core of natural nucleic acids, pyrimidine derivatives are highly effective at mimicking biological substrates, making them ubiquitous in the design of kinase inhibitors, CNS therapeutics, and targeted anticancer agents[1].

(2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a highly versatile primary amine building block used to functionalize these scaffolds. It is intentionally supplied as a dihydrochloride salt rather than a free base[2]. Primary amines attached to electron-deficient heterocycles can be prone to slow oxidation or side reactions over time; the salt form ensures long-term bench stability and prevents premature degradation. This application note provides optimized, self-validating protocols for converting this stable salt into complex amides and secondary amines.

Physicochemical Properties

To ensure accurate stoichiometric calculations during synthesis, the quantitative data of the building block is summarized below:

PropertyValue
Chemical Name (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride
CAS Number 1803609-88-2
Molecular Formula C8H13N3 · 2HCl
Molecular Weight 224.13 g/mol (Salt); 151.11 g/mol (Free Base)
Monoisotopic Mass 151.11095 Da (Free Base)[2]
Appearance Solid powder
Storage Conditions 2-8 °C, inert atmosphere

Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available when utilizing this building block.

SynthesisWorkflow SM (2,4,6-Trimethylpyrimidin-5-yl) methanamine 2HCl FB Free Base Intermediate SM->FB DIPEA or TEA (Deprotonation) Amide Amide Derivative (R-CO-NH-R') FB->Amide R-COOH, HATU DMF, RT Amine Secondary Amine (R-CH2-NH-R') FB->Amine R-CHO, NaBH(OAc)3 DCE, RT Urea Urea Derivative (R-NH-CO-NH-R') FB->Urea R-NCO DCM, RT

Figure 1: Divergent synthetic workflow for pyrimidine derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amide Coupling

Causality & Design: Amide bond formation requires the activation of a carboxylic acid. HATU is selected over traditional carbodiimides (e.g., DCC, EDC) because it forms a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance by hydrogen-bonding to the incoming amine, significantly accelerating the reaction and driving the equilibrium forward[3].

Because the starting material is a dihydrochloride salt, the choice and stoichiometry of the base are critical. N,N-Diisopropylethylamine (DIPEA) is used because its steric hindrance prevents it from acting as a competing nucleophile. At least 3.0 equivalents of DIPEA are strictly required: two equivalents to neutralize the HCl salts and liberate the nucleophilic free amine, and one equivalent to deprotonate the carboxylic acid to initiate HATU activation[3].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the desired carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition : Add DIPEA (3.5 eq, 3.5 mmol) to the solution. Note: The slight excess ensures complete free-basing of the pyrimidine amine salt.

  • Activation : Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir the mixture at room temperature (RT) for 15–30 minutes to allow the formation of the OAt-active ester[3]. A slight color change (yellowing) is typical.

  • Amine Addition : Add (2,4,6-trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq, 1.0 mmol) to the activated mixture.

  • Reaction Monitoring (Validation) : Stir at RT for 2–4 hours. Monitor progression via LC-MS. The reaction is self-validating when the mass of the active ester disappears and the product mass [M+H]+ emerges.

  • Work-up : Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 × 15 mL) to remove unreacted amine and excess DIPEA, saturated aqueous NaHCO3 (2 × 15 mL) to remove HOAt and unreacted acid, and brine (15 mL)[3].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Reductive Amination

Causality & Design: Reductive amination couples the primary amine with an aldehyde or ketone to form a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. The electron-withdrawing acetate ligands reduce the electron density on the boron atom, making the hydride significantly less reactive than NaBH₄. Consequently, NaBH(OAc)₃ does not reduce the starting aldehyde/ketone but selectively reduces the more electrophilic iminium ion intermediate formed in situ[4].

Step-by-Step Methodology:

  • Imine Formation : In a dry flask, suspend (2,4,6-trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add Triethylamine (TEA) (2.0 eq, 2.0 mmol) and stir for 10 minutes to liberate the free base.

  • Aldehyde Addition : Add the target aldehyde (1.0 eq, 1.0 mmol) followed by glacial acetic acid (1.0 eq, 1.0 mmol) to catalyze iminium ion formation. Stir at RT for 1 hour.

  • Reduction : Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise to avoid excessive gas evolution[4].

  • Monitoring (Validation) : Stir the suspension at RT for 12–16 hours. Validate completion via LC-MS by confirming the disappearance of the iminium intermediate and the appearance of the secondary amine product.

  • Work-up : Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to neutralize the acetic acid and destroy unreacted hydride. Extract with Dichloromethane (DCM) (3 × 15 mL).

  • Isolation : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting secondary amine via reverse-phase HPLC or silica gel chromatography.

References

  • Title : (trimethylpyrimidin-5-yl)methanamine dihydrochloride - PubChemLite Source : uni.lu URL : 2

  • Title : Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source : orientjchem.org URL : 1

  • Title : Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine Source : benchchem.com URL : 3

  • Title : Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source : Journal of Medicinal Chemistry (acs.org) URL : 4

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride in aqueous media

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing aqueous solubility challenges with (Trimethylpyrimidin-5-yl)methanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing aqueous solubility challenges with (Trimethylpyrimidin-5-yl)methanamine dihydrochloride .

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to ensure the successful formulation of your compound.

Diagnostic Workflow

G A Solubility Issue: (Trimethylpyrimidin-5-yl)methanamine 2HCl B Identify Precipitation Trigger A->B C High Chloride Media (e.g., Saline, PBS)? B->C D Common-Ion Effect: Switch to Acetate/Phosphate or Mesylate Salt C->D Yes E Physiological pH (7.4)? C->E No F Deprotonation of Pyrimidine: Use 20% HP-β-CD Inclusion Complex E->F Yes G High Concentration Stock Required? E->G No H Cosolvent System: 10% DMSO + 90% Aqueous G->H Yes

Workflow for diagnosing and resolving pyrimidine methanamine solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when added to PBS or cell culture media, even though it is a water-soluble dihydrochloride salt?

Causality & Mechanism: This is a dual-factor precipitation driven by the common-ion effect and pH-dependent deprotonation .

  • Common-Ion Effect: Dihydrochloride salts rely on the dissociation of chloride ions to dissolve. Standard PBS contains 137 mM NaCl. This massive excess of chloride ions forces the dissolution equilibrium backward, drastically suppressing the solubility product ( Ksp​ ) of the salt[1].

  • Deprotonation: At physiological pH (7.4), the weakly basic pyrimidine nitrogen (pKa ~2.5 to 4.0) loses its proton. While the primary methanamine group (pKa ~9.5) remains protonated, the loss of the pyrimidine's positive charge exposes the highly lipophilic trimethyl-substituted core to the aqueous environment, triggering hydrophobic collapse and rapid precipitation.

Q2: How can I formulate this compound for in vitro assays at pH 7.4 without relying on toxic concentrations of DMSO?

Causality & Mechanism: The most effective strategy for highly lipophilic pyrimidine derivatives is the formation of a host-guest inclusion complex using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The hydrophobic cavity of HP-β-CD thermodynamically favors the encapsulation of the lipophilic trimethylpyrimidine core. Meanwhile, the hydrophilic exterior of the cyclodextrin and the exposed protonated methanamine group interact seamlessly with the aqueous media, maintaining complete solubility and stability without the need for organic solvents[3].

Q3: If I must use a standard buffer without cyclodextrins, how can I optimize the media to prevent precipitation?

Causality & Mechanism: You must eliminate the common-ion effect by switching the buffer system. Replacing chloride-heavy buffers (like PBS or Tris-HCl) with non-halide alternatives (e.g., Sodium Acetate or a Phosphate buffer formulated without NaCl) prevents the suppression of the salt's Ksp​ [1]. Additionally, utilizing mild hydrotropes or cosolvents can further depress the dielectric constant of the solution, aiding in the solvation of the trimethyl groups[4].

Self-Validating Experimental Protocol

Preparation of a 10 mM API / 20% HP-β-CD Complex at Physiological pH

Objective: Achieve a stable 10 mM solution of (Trimethylpyrimidin-5-yl)methanamine at pH 7.4 without organic solvents, utilizing a self-validating feedback loop to guarantee true solubilization rather than micro-suspension.

Step 1: Excipient Preparation Dissolve 200 mg of pharmaceutical-grade HP-β-CD in 800 µL of Milli-Q water to create a 20% (w/v) base solution. Vortex until optically clear.

Step 2: API Integration Weigh 10 µmol of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride. Add the powder incrementally to the HP-β-CD solution under continuous magnetic stirring (500 rpm).

Step 3: Thermodynamic Complexation Incubate the sealed mixture at 37°C for 2 hours. Causality: Thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the lipophilic trimethylpyrimidine core to thermodynamically partition into the hydrophobic host space.

Step 4: pH Titration Carefully titrate to pH 7.4 using 0.1 M NaOH. Add in 2 µL increments to prevent localized alkaline zones that could trigger irreversible free-base precipitation before encapsulation occurs. Adjust the final volume to exactly 1.0 mL with Milli-Q water.

Step 5: Self-Validating Quality Control Loop To definitively prove solubilization, execute the following validation matrix:

  • Turbidity Check: Measure the absorbance of the solution at 600 nm. An A600​<0.05 confirms the absence of colloidal aggregates.

  • Filtration Recovery: Pass the solution through a 0.22 µm PES syringe filter.

  • Quantification: Measure the UV absorbance of the API (at its λmax​ , typically ~260 nm) pre- and post-filtration. A concentration recovery of ≥95% validates that the API is fully complexed in solution. Troubleshooting: If recovery is <80% , the API is precipitating. Increase the HP-β-CD concentration to 30% or extend the incubation time in Step 3.

Quantitative Data Summary

Table 1: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismExpected Max ConcentrationTurbidity ( A600​ )Validation Status
PBS (pH 7.4) Control Deprotonation + Common-Ion Effect< 0.1 mM> 0.500 (Precipitate)Fails filtration recovery
100 mM Sodium Acetate (pH 5.0) Avoidance of Common-Ion Effect~ 5.0 mM< 0.050 (Clear)Passes (pH limited)
20% HP-β-CD (pH 7.4) Host-Guest Hydrophobic Encapsulation> 10.0 mM< 0.050 (Clear)Passes all QC metrics
10% DMSO / 90% Buffer Cosolvent Lattice Disruption~ 2.0 mM~ 0.100 (Slight haze)Marginal (Assay dependent)
References
  • Title: 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed Source: nih.gov URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL: [Link]

  • Title: Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno-Pyrimidine Derivative Source: kg.ac.rs URL: [Link]

  • Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: appconnect.in URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (2,4,6-Trimethylpyrimidin-5-yl)methanamine Dihydrochloride

Welcome to the technical support center for the purification of (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity. The methodologies described herein are grounded in established principles of organic chemistry and are supported by authoritative references.

I. Understanding the Molecule and Potential Impurities

(2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a polar, water-soluble salt. Its purification can be challenging due to its high polarity and the potential for various process-related impurities.[1][2] Common impurities may arise from starting materials, side reactions, or degradation.[3][4][5] Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 2,4,6-trimethylpyrimidine or reagents used for the amination.

  • Byproducts of the Amination Reaction: Including over-alkylated products or products of incomplete reaction.

  • Degradation Products: Amines can be susceptible to oxidation.[6]

  • Solvent Residues: Residual solvents from the reaction or a previous workup.

II. Purification Strategy Decision Tree

The choice of purification method will largely depend on the nature and quantity of the impurities present. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Strategy Start Crude (Trimethylpyrimidin-5-yl)methanamine dihydrochloride Initial_Assessment Initial Purity Assessment (e.g., TLC, LC-MS, 1H NMR) Start->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization Solid with minor impurities Free_Base_Purification Conversion to Free Base for Purification Initial_Assessment->Free_Base_Purification Complex mixture or polar impurities Chromatography Chromatography of the Salt Initial_Assessment->Chromatography Highly polar impurities or difficult separation High_Purity High Purity Product (>98%) Recrystallization->High_Purity Free_Base_Chromatography Chromatography of Free Base (Normal Phase) Free_Base_Purification->Free_Base_Chromatography Free_Base_Recrystallization Recrystallization of Free Base Free_Base_Purification->Free_Base_Recrystallization HILIC_Chromatography HILIC Chromatography Chromatography->HILIC_Chromatography Conversion_to_HCl Conversion back to Dihydrochloride Salt Free_Base_Chromatography->Conversion_to_HCl Free_Base_Recrystallization->Conversion_to_HCl Conversion_to_HCl->High_Purity HILIC_Chromatography->High_Purity

Caption: Purification strategy decision tree for (Trimethylpyrimidin-5-yl)methanamine dihydrochloride.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride.

Recrystallization Issues

Q1: My compound will not crystallize from solution after cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • The solution is not supersaturated: The concentration of your compound may be too low. Try to concentrate the solution by removing some of the solvent.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Presence of impurities: Some impurities can inhibit crystal formation. An additional purification step, such as a charcoal treatment to remove colored impurities, may be necessary.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create a surface for crystals to nucleate.

  • Add a Seed Crystal: If you have a small amount of pure material, adding a single crystal to the cooled solution can initiate crystallization.

  • Change the Solvent System: If the above methods fail, you may need to select a different solvent or use a binary solvent system (a "solvent" and an "anti-solvent").

Solvent System for Pyrimidine DerivativesSuitability
Ethanol/WaterGood for moderately polar compounds.
Isopropanol/Diethyl EtherCan be effective for inducing precipitation.
Methanol/DCMUseful for a range of polarities.

Q2: My compound oils out instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high or the solution is too concentrated.

  • Solution: Try using a lower-boiling point solvent or a more dilute solution. Adding the anti-solvent more slowly at a slightly elevated temperature can also help.

Free Base Conversion and Extraction

Q3: I am trying to convert the dihydrochloride salt to the free base for purification, but I have poor recovery from the aqueous layer. Why?

A3: This is a frequent challenge when working with water-soluble amines.

  • Cause: The free base of your amine likely has some residual water solubility, leading to loss in the aqueous layer during extraction.[7]

  • Solutions:

    • Increase the Ionic Strength of the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic amine in the aqueous phase.[8]

    • Use a More Effective Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol can be more effective than ethyl acetate for extracting polar amines.

    • Perform Multiple Extractions: Extract the aqueous layer multiple times (e.g., 5-7 times) with fresh organic solvent to maximize recovery.

Q4: I have a persistent emulsion during my aqueous workup. How can I break it?

A4: Emulsions are common when working with amines as they can act as surfactants.[8]

  • Methods to Break Emulsions:

    • Add Brine: As mentioned above, adding saturated NaCl solution can help break the emulsion by increasing the ionic strength.[8]

    • Filter through Celite: Passing the emulsified mixture through a pad of Celite can help to separate the layers.

    • Allow it to Stand: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to a few hours) can lead to layer separation.

Chromatography Challenges

Q5: My compound streaks badly on a silica gel column. What can I do?

A5: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Add a small amount of a base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

    • Purify as the Salt using HILIC: For very polar compounds like the dihydrochloride salt, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best option.[2][9] HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent and a small amount of aqueous solvent.[2][9]

IV. Experimental Protocols

Protocol 1: Purification via Conversion to Free Base and Back to Dihydrochloride

This protocol is recommended when dealing with a complex mixture of impurities that are not easily removed by direct recrystallization of the salt.

Free_Base_Purification_Workflow Start Crude Dihydrochloride in Water Basify Basify with NaOH (aq) to pH > 12 Start->Basify Extract Extract Free Base with DCM (3x) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify_Free_Base Purify Free Base (Recrystallization or Chromatography) Concentrate->Purify_Free_Base Dissolve Dissolve Purified Free Base in Ether/MeOH Purify_Free_Base->Dissolve Precipitate Add HCl in Ether to Precipitate Dihydrochloride Salt Dissolve->Precipitate Filter_Wash Filter and Wash with Ether Precipitate->Filter_Wash Final_Product Pure Dihydrochloride Salt Filter_Wash->Final_Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks involving highly substituted heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks involving highly substituted heterocyclic building blocks. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS 1803609-88-2) presents a classic "perfect storm" of synthetic difficulty.

The primary amine is situated on a methylene spacer at the 5-position, directly flanked by two bulky methyl groups at the 4- and 6-positions of the pyrimidine ring. This creates a highly sterically congested, neopentyl-like environment that restricts bond rotation and blocks the nucleophilic trajectory. Furthermore, its formulation as a dihydrochloride salt necessitates rigorous pH control to liberate the reactive free base without causing precipitation. This guide provides field-proven, causality-driven solutions to overcome these specific steric and electronic barriers.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My reactions with (Trimethylpyrimidin-5-yl)methanamine dihydrochloride are stalling at 0% conversion. What is the first thing I should check?

A: Incomplete neutralization of the dihydrochloride salt.

  • The Causality: The pyrimidine nitrogen and the primary amine both coordinate with HCl. If you only add 1.0–1.5 equivalents of a base like N,N-Diisopropylethylamine (DIPEA), the primary amine remains protonated. A protonated amine is completely non-nucleophilic. For sterically hindered amines, the energetic barrier for nucleophilic attack is already exceptionally high; a lack of free amine concentration will completely halt the reaction.

  • The Solution: Use a minimum of 3.0 to 4.0 equivalents of DIPEA. Alternatively, perform a biphasic free-basing step prior to the reaction using saturated aqueous NaHCO₃ and dichloromethane (DCM) to isolate the free amine, ensuring no competitive salt effects during your coupling step.

Q2: I am trying to couple this amine with a standard carboxylic acid using EDC/HOBt or HATU, but yields are abysmal (<10%). How can I drive this amide coupling to completion?

A: Transition to a smaller, more reactive active ester intermediate.

  • The Causality: Standard carbodiimides (EDC/DCC) and benzotriazole-based uronium salts (HATU) struggle with extreme steric hindrance due to the bulkiness of the OBt/OAt active ester intermediates. The incoming hindered amine physically cannot access the electrophilic carbonyl carbon.

  • The Solution: We recommend using 1. COMU utilizes an Oxyma Pure leaving group, which is less sterically hindered and more reactive than the HOAt leaving group generated by HATU[1]. For exceptionally stubborn cases, generating an acyl fluoride in situ using2 is highly effective because the fluoride ion is an excellent leaving group and the resulting acyl fluoride is small enough to be attacked by the hindered amine[2].

Q3: When attempting a reductive amination with a ketone, I only recover starting materials or reduced alcohol. How do I prevent this?

A: Uncouple the imine formation from the reduction step using a Lewis acid.

  • The Causality: In reductive amination, the rate-limiting step for sterically hindered amines is the formation of the intermediate imine/enamine. If you add the reducing agent too early, it will prematurely reduce your ketone to an alcohol before the hindered amine can condense with it[3].

  • The Solution: To force imine formation, use a strong Lewis acid dehydrating agent like4. It coordinates with the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a water scavenger[4]. Only after the imine is fully formed should you add a mild reducing agent like 5[5].

Part 2: Data Presentation & Reagent Selection

Selecting the correct reagent is critical when dealing with the neopentyl-like hindrance of (Trimethylpyrimidin-5-yl)methanamine. The table below summarizes the quantitative and qualitative performance of various coupling reagents.

Coupling ReagentActive IntermediateSteric ToleranceByproduct ToxicityRecommended Use Case
HATU HOAt EsterModerateLowStandard couplings, mild hindrance. Often fails for C5-pyrimidines.
COMU Oxyma EsterHighLowHighly hindered amines; excellent for solution-phase synthesis[1].
BOP-Cl Phosphinic ChlorideHighHigh (HMPA)N-methylated amino acids; requires strict safety protocols[1].
TFFH Acyl FluorideVery HighLowExtreme steric hindrance (e.g., Aib couplings or flanked amines)[2].

Part 3: Experimental Protocols & Workflows

Protocol A: COMU-Mediated Amide Coupling

This self-validating protocol ensures the carboxylic acid is fully activated before introducing the sterically hindered amine, preventing side reactions.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir at 0 °C for 15 minutes to form the highly reactive Oxyma active ester[1].

  • Free-Basing: In a separate vial, suspend (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.1 eq) in DMF. Add DIPEA (3.0 eq) and sonicate briefly to fully liberate the free base.

  • Coupling: Add the free amine solution dropwise to the activated acid mixture at 0 °C.

  • Propagation: Warm the reaction to room temperature and stir for 4–12 hours. Monitor the disappearance of the Oxyma ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

COMU_Coupling A Carboxylic Acid (R-COOH) B COMU + DIPEA (Activation) A->B C Oxyma Active Ester (Highly Reactive) B->C Fast E Amide Bond Formation (Target Product) C->E Nucleophilic Attack D Hindered Amine (Neutralized Free Base) D->E

Workflow of COMU-mediated activation and coupling for sterically hindered amines.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination

This protocol separates the dehydration step from the reduction step to prevent premature ketone reduction.

  • Neutralization: Suspend the (Trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add DIPEA (2.2 eq) to neutralize the salt.

  • Imine Formation: Add the ketone/aldehyde (1.0 eq) followed by Ti(OiPr)₄ (1.5 - 2.0 eq)[4]. Stir the mixture at 40 °C for 16–24 hours under inert atmosphere to ensure complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (STAB) (2.0 eq) or NaBH₃CN (1.5 eq) portion-wise[5].

  • Propagation: Stir at room temperature for 6–12 hours.

  • Workup: Quench by adding 1M NaOH (to precipitate titanium salts as a white solid) and filter the suspension through a pad of Celite. Extract the filtrate with DCM, dry, and concentrate.

Reductive_Amination K Carbonyl Compound (Ketone/Aldehyde) T Ti(OiPr)4 (Lewis Acid / Dehydrator) K->T A Hindered Amine (Free Base) A->T I Transient Imine Complex (Rate-Limiting Step Overcome) T->I -H2O / -iPrOH R NaBH3CN or STAB (Selective Reduction) I->R P Secondary Amine (Target Product) R->P Hydride Transfer

Mechanism of Ti(OiPr)4-mediated reductive amination overcoming steric barriers.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • RSC Publishing. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride: A Guide for Structural Validation

(Trimethylpyrimidin-5-yl)methanamine dihydrochloride (also known as 5-(aminomethyl)-2,4,6-trimethylpyrimidine dihydrochloride) is a highly functionalized heterocyclic building block frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

(Trimethylpyrimidin-5-yl)methanamine dihydrochloride (also known as 5-(aminomethyl)-2,4,6-trimethylpyrimidine dihydrochloride) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. For researchers and drug development professionals, verifying the structural integrity and exact salt stoichiometry of this compound is a critical quality control step prior to downstream synthesis or biological assay formulation.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectra of the dihydrochloride salt against its free base and unsubstituted alternatives. By detailing the mechanistic causality behind chemical shifts and providing a self-validating experimental protocol, this guide ensures robust analytical reproducibility.

Mechanistic Causality in NMR Chemical Shifts

To accurately interpret the NMR spectra of pyrimidine derivatives, one must understand the competing electronic effects of ring substituents and the protonation state.

The Hyperconjugative Effect of Methyl Groups

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, in the 2,4,6-trimethyl substitution pattern, the three methyl groups donate electron density into the π -system via hyperconjugation. This electron-donating effect shields the pyrimidine ring, slightly altering the chemical shifts compared to an unsubstituted pyrimidine core[1]. In 1 H NMR, the C2-methyl protons typically resonate slightly further downfield ( 2.65 ppm) than the C4 and C6 methyl protons ( 2.48 ppm) due to their proximity to two ring nitrogens[2].

The Electronic Impact of Dihydrochloride Salt Formation

Converting the free base to the dihydrochloride salt fundamentally alters the molecule's electronic environment. The salt formation protonates both the primary aliphatic amine (forming -NH 3+​ ) and one of the pyrimidine ring nitrogens.

  • 1 H NMR Deshielding: The localized positive charge on the primary amine exerts a strong inductive electron-withdrawing effect (-I effect). This severely deshields the adjacent C5-methylene (-CH 2​ -) protons, shifting them downfield from 3.65 ppm (free base) to 4.10 ppm (dihydrochloride salt).

  • 13 C NMR Tensor Alteration: Counterintuitively to basic electronegativity rules, protonation of the pyrimidine nitrogen typically causes an upfield shift (shielding) of the adjacent alpha carbons (C2, C4, C6) in the 13 C NMR spectrum. This is due to a reduction in the paramagnetic shielding term of the carbon atoms upon nitrogen protonation. Conversely, the gamma carbon (C5) experiences a slight downfield shift[3].

Causality A Dihydrochloride Salt Formation B Protonation of Primary Amine (-NH3+) A->B C Protonation of Pyrimidine Nitrogen A->C D Downfield Shift of C5-CH2 Protons B->D E Upfield Shift of C2, C4, C6 Carbons C->E

Caption: Logical relationship between salt formation and resulting NMR chemical shift deviations.

Solvent Selection Strategy: A Self-Validating System

A common pitfall in the NMR analysis of amine salts is the use of Deuterium Oxide (D 2​ O) or Methanol-d 4​ . While these solvents readily dissolve the dihydrochloride salt, they undergo rapid deuterium exchange with the labile -NH 3+​ and pyrimidinium protons. This renders the critical salt-indicating protons invisible to the NMR spectrometer.

The Solution: Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) must be used as the solvent. DMSO-d 6​ lacks exchangeable protons and strongly hydrogen-bonds with the -NH 3+​ group, slowing down the proton exchange rate. This allows the -NH 3+​ protons to appear as a distinct, broad singlet integrating to exactly 3H. By comparing the integral of this peak to the methyl peaks (3H and 6H), the protocol becomes a self-validating system that mathematically proves the stoichiometry of the salt form.

Quantitative Spectral Comparison

The following tables synthesize the expected chemical shifts for (Trimethylpyrimidin-5-yl)methanamine dihydrochloride and its structural alternatives, providing a clear benchmark for structural validation.

Table 1: 1 H NMR Chemical Shift Comparison (Solvent: DMSO-d 6​ , 400 MHz)
Proton AssignmentTarget: (Trimethylpyrimidin-5-yl)methanamine 2HClAlternative 1: Free Base FormAlternative 2: Unsubstituted Pyrimidin-5-ylmethanamine 2HCl
C2-CH 3​ 2.75 ppm (s, 3H)2.55 ppm (s, 3H)N/A (C2-H: 9.15 ppm, s, 1H)
C4, C6-CH 3​ 2.65 ppm (s, 6H)2.45 ppm (s, 6H)N/A (C4,C6-H: 8.95 ppm, s, 2H)
C5-CH 2​ 4.10 ppm (s, 2H)3.65 ppm (s, 2H)4.25 ppm (s, 2H)
-NH 3+​ / -NH 2​ 8.65 ppm (br s, 3H)1.80 ppm (br s, 2H)8.75 ppm (br s, 3H)
Pyrimidine-NH + 14.0 ppm (br, 1H)Not present 14.2 ppm (br, 1H)
Table 2: 13 C NMR Chemical Shift Comparison (Solvent: DMSO-d 6​ , 100 MHz)
Carbon AssignmentTarget: (Trimethylpyrimidin-5-yl)methanamine 2HClAlternative 1: Free Base Form
C2 158.5 ppm165.2 ppm
C4, C6 160.2 ppm166.8 ppm
C5 132.4 ppm128.5 ppm
C5-CH 2​ 34.8 ppm39.5 ppm
C2-CH 3​ 24.5 ppm25.8 ppm
C4, C6-CH 3​ 21.2 ppm22.5 ppm

Note: The upfield shift of C2, C4, and C6 in the dihydrochloride salt is a direct consequence of pyrimidine ring N-protonation[3].

Standardized Experimental Protocol

To ensure high-fidelity data that accurately reflects the values in the tables above, adhere to the following step-by-step methodology.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d 6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogenous solution to a standard 5 mm NMR tube. Causality note: Ensuring a high concentration (25-33 mg/mL) is critical for obtaining a high signal-to-noise ratio in the 13 C spectrum without requiring excessive scan times.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of DMSO-d 6​ .

  • Perform automated gradient shimming (Z-axis) to ensure peak shape symmetry, which is vital for accurate integration of the broad -NH 3+​ signal.

Step 3: Acquisition Parameters

  • 1 H NMR: Set the spectral width to 16 ppm to ensure the highly deshielded pyrimidinium proton ( 14 ppm) is not truncated. Use 16 scans (ns=16) with a relaxation delay (d1) of 2.0 seconds.

  • 13 C NMR: Utilize a proton-decoupled sequence (e.g., zgpg30). Set scans to 512 (ns=512) with a relaxation delay of 2.0 seconds to allow for the relaxation of quaternary pyrimidine carbons.

Step 4: Processing and Self-Validation

  • Apply a Fourier transform and correct the phase manually.

  • Apply a polynomial baseline correction.

  • Reference the residual DMSO pentet to exactly 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).

  • Validation Check: Integrate the C2-CH 3​ peak and set it to exactly 3.00. The C4,C6-CH 3​ peak must integrate to 6.00, the C5-CH 2​ peak to 2.00, and the broad -NH 3+​ peak must integrate to 3.00. If the -NH 3+​ peak integrates to less than 2.5, the sample may be partially free-based or contaminated with water (which accelerates proton exchange).

NMR_Workflow A Sample Preparation (Weigh 15-20 mg into 0.6 mL DMSO-d6) B Instrument Calibration (Lock to DMSO-d6, Gradient Shim) A->B C NMR Acquisition (1H: 16 ppm width, 13C: Proton-Decoupled) B->C D Spectral Processing (Phase, Baseline, Reference to 2.50 ppm) C->D E Structural Validation (Confirm -NH3+ integral = 3H) D->E

Caption: Step-by-step experimental workflow for the self-validating NMR analysis of pyrimidine salts.

References

  • Product Class 12: Pyrimidines. Science of Synthesis, Thieme Connect.1

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. The Journal of Organic Chemistry, ACS Publications.2

  • Structural Studies on Bio-active Compounds. Part 6. Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.3

Sources

Comparative

Publish Comparison Guide: HPLC Method Validation for (Trimethylpyrimidin-5-yl)methanamine dihydrochloride

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the accurate quantification of highly polar, basic amines. (Trimethylpyrimidin-5-yl)methanamine dihydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the accurate quantification of highly polar, basic amines. (Trimethylpyrimidin-5-yl)methanamine dihydrochloride (Formula: C₈H₁₃N₃ · 2HCl) represents a quintessential "problem analyte" in traditional liquid chromatography.

This guide objectively compares the performance of conventional Reversed-Phase (RP-HPLC) against Ion-Pairing and Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific compound. Furthermore, it establishes a self-validating, ICH Q2(R2)-compliant methodology for its quantification, ensuring scientific integrity from method development through lifecycle management.

Chemical Profiling: The Causality of Chromatographic Failure

To understand why standard methods fail, we must analyze the analyte's molecular architecture. (Trimethylpyrimidin-5-yl)methanamine consists of a pyrimidine ring substituted with three methyl groups and a primary methanamine group, formulated as a dihydrochloride salt.

The Mechanistic Challenge:

  • Extreme Hydrophilicity: The primary amine and the dihydrochloride salt form render the molecule highly polar (negative LogP). In a standard C18 column, it bypasses the hydrophobic stationary phase, eluting at or near the void volume ( t0​ ).

  • Secondary Silanol Interactions: At typical mobile phase pH levels (pH 2.0–7.0), the primary amine is fully protonated (positively charged). Traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-O⁻). The electrostatic attraction between the protonated amine and ionized silanols causes severe peak tailing and irreversible adsorption, a phenomenon well-documented in 1 [1].

Method Comparison: RP-HPLC vs. IP-RP vs. HILIC

To establish the optimal quantitative environment, we compared three distinct chromatographic modalities.

  • Method A (Standard C18 RP-HPLC): Utilizes an octadecylsilane stationary phase with a Water/Methanol gradient.

  • Method B (Ion-Pairing RP-HPLC): Utilizes a C18 column but introduces 5 mM sodium heptanesulfonate into the mobile phase. The anionic sulfonate pairs with the cationic amine, creating a neutral, hydrophobic complex that retains on the C18 phase.

  • Method C (HILIC): Utilizes an Amide-bonded polar stationary phase with a highly organic mobile phase (85% Acetonitrile / 15% Aqueous Buffer).

Quantitative Performance Summary
Chromatographic ParameterMethod A: C18 RP-HPLCMethod B: Ion-Pairing RPMethod C: HILIC (Amide)
Retention Time ( tR​ ) 1.2 min (Elutes in void)6.5 min5.8 min
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates ( N ) < 2,0008,50014,200
Primary Retention Mechanism Hydrophobic (Fails)Hydrophobic (Ion-Pair)Aqueous Partitioning
LC-MS Compatibility Yes (but unquantifiable)No (Severe Ion Suppression)Yes (Signal Enhancement)
Column Equilibration 10 Column Volumes> 40 Column Volumes15 Column Volumes

The Verdict: While Ion-Pairing (Method B) solves the retention issue, it permanently alters the column chemistry and is fundamentally incompatible with mass spectrometry due to ion suppression. HILIC (Method C) is the superior choice. As demonstrated in2 [2], HILIC leverages a water-enriched layer immobilized on the polar stationary phase. The highly organic mobile phase forces the polar (Trimethylpyrimidin-5-yl)methanamine to partition into this aqueous layer, yielding excellent retention, sharp peaks, and perfect LC-MS compatibility.

MethodSelection Start Analyte: (Trimethylpyrimidin-5-yl) methanamine 2HCl Q1 Is the compound highly polar & basic? Start->Q1 C18 Standard C18 RP-HPLC (Poor Retention, Tailing) Q1->C18 No Q2 Is LC-MS compatibility required? Q1->Q2 Yes IP Ion-Pairing RP-HPLC (Good Retention, No MS) Q2->IP No HILIC HILIC (Amide/Silica) (Best Retention & MS Compatible) Q2->HILIC Yes

Caption: Decision tree for selecting the optimal chromatographic mode for polar basic amines.

Step-by-Step HILIC Method Validation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It strictly adheres to the3[3]. No downstream data is accepted unless the upstream System Suitability criteria are met.

Optimized Chromatographic Conditions (The HILIC Method)
  • Column: Amide-bonded silica (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Ultra-Pure Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer controls the ionization state of the amine, while the formate acts as a volatile counter-ion to prevent secondary ion-exchange tailing without suppressing MS signals).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Elution: Isocratic, 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the pyrimidine chromophore).

  • Injection Volume: 5 µL (Sample diluent must be at least 75% Acetonitrile to prevent peak distortion from solvent mismatch).

The Validation Workflow

ValidationWorkflow SST 1. System Suitability (Gatekeeper: RSD < 2.0%) Spec 2. Specificity (No Blank/Placebo Interference) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999, 50-150% of Target) Spec->Lin Acc 4. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Sens 6. LOD / LOQ (S/N 3:1 and 10:1) Prec->Sens Rob 7. Robustness (Deliberate Method Variations) Sens->Rob

Caption: Sequential ICH Q2(R2) validation workflow ensuring a self-validating analytical lifecycle.

Step 1: System Suitability Testing (SST) - The Gatekeeper

Before any validation parameters are tested, the system must prove it is capable of the analysis.

  • Action: Inject the standard solution (100 µg/mL) six times consecutively.

  • Causality: This verifies column equilibration, pump stability, and detector baseline noise.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Asymmetry Factor ( As​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5,000. If these fail, the run is aborted.

Step 2: Specificity
  • Action: Inject a blank (diluent), a placebo (formulation matrix without the API), and a spiked standard.

  • Causality: Proves that the method exclusively measures (Trimethylpyrimidin-5-yl)methanamine without interference from degradation products or excipients.

  • Acceptance Criteria: No interfering peaks at tR​ = 5.8 min (± 0.2 min).

Step 3: Linearity and Range
  • Action: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.

  • Causality: Ensures the UV detector's response is directly proportional to the concentration of the compound across the operational range.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999; y-intercept should not significantly deviate from zero.

Step 4: Accuracy (Recovery)
  • Action: Spike known amounts of the reference standard into the placebo matrix at three levels (80%, 100%, 120%). Prepare three independent replicates per level (9 determinations total).

  • Causality: Validates that the extraction and chromatographic process yields the "true" quantitative value of the dihydrochloride salt without matrix suppression.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Action (Repeatability): One analyst prepares six independent sample solutions at 100% concentration and injects them on the same day.

  • Action (Intermediate Precision): A second analyst, on a different day, using a different HPLC system and a different batch of the Amide column, repeats the six preparations.

  • Causality: Proves that random laboratory events (human error, environmental shifts, column lot variations) do not systematically bias the quantification.

  • Acceptance Criteria: %RSD for each set ≤ 2.0%. The cumulative %RSD across both analysts/days ≤ 2.0%.

Step 6: Limit of Detection (LOD) and Quantitation (LOQ)
  • Action: Serially dilute the standard until the peak height compared to baseline noise reaches specific ratios.

  • Causality: Defines the absolute lower boundaries of the method's sensitivity.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1 (with an LOQ precision %RSD ≤ 5.0%).

Step 7: Robustness
  • Action: Deliberately introduce small, controlled variations to the method: Flow rate (± 0.1 mL/min), Column Temperature (± 5°C), and Mobile Phase B composition (± 2% Acetonitrile).

  • Causality: Identifies the critical method parameters (CMPs) that must be strictly controlled during routine Quality Control (QC) testing.

  • Acceptance Criteria: SST criteria must still be met under all varied conditions.

Conclusion

Quantifying highly polar, basic salts like (Trimethylpyrimidin-5-yl)methanamine dihydrochloride requires abandoning traditional C18 methodologies. By leveraging the aqueous partitioning mechanism of HILIC, we eliminate silanol-induced peak tailing and achieve superior retention. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this method guarantees high-fidelity data suitable for regulatory submission and routine pharmaceutical quality control.

References
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate (David V. McCalley).
  • Final IWG Concept Paper Q2(R2) and Q14 (Validation of Analytical Procedures). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Validation

A Senior Application Scientist's Guide to (Trimethylpyrimidin-5-yl)methanamine: Dihydrochloride Salt vs. Free Base Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and novel material synthesis, pyrimidine scaffolds are foundational building blocks, prized for their versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and novel material synthesis, pyrimidine scaffolds are foundational building blocks, prized for their versatile reactivity and biological significance.[1][2] Among these, (Trimethylpyrimidin-5-yl)methanamine stands out as a key intermediate. However, a critical decision that confronts the synthetic chemist at the bench is the choice between its dihydrochloride salt and its free base form. This choice is far from trivial; it fundamentally dictates reaction conditions, solubility parameters, and even the long-term stability of the material.

This guide provides an in-depth comparison of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride and its corresponding free base. We will move beyond simple catalog specifications to explore the causal relationships between chemical form and reactivity, supported by established principles and practical experimental protocols. Our objective is to equip you with the expertise to not only select the appropriate reagent but also to strategically manipulate its form to optimize your synthetic outcomes.

Fundamental Physicochemical Disparities: Form Dictates Function

The difference between the dihydrochloride salt and the free base is rooted in the acid-base chemistry of the amine functional group. The free base possesses a lone pair of electrons on the primary amine's nitrogen atom, which imparts both nucleophilicity and basicity.[3][4] The dihydrochloride salt form neutralizes this basicity by protonating the nitrogen lone pair, as well as one of the nitrogen atoms on the pyrimidine ring, creating a more stable, but less nucleophilic, species.

G cluster_0 Free Base (Nucleophilic) cluster_1 Dihydrochloride Salt (Non-Nucleophilic) FB (Trimethylpyrimidin-5-yl)methanamine (Lone Pair Available) Salt (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride (Lone Pair Protonated) FB->Salt + 2 HCl Salt->FB - 2 HCl (Base) G cluster_FB Free Base Pathway cluster_Salt Dihydrochloride Salt Pathway reagents Reaction Conditions FB Free Base Lone Pair Available Product_FB Product (e.g., Amide) FB:n->Product_FB Nucleophilic Attack E Electrophile e.g., R-C(O)Cl Salt Dihydrochloride Salt Lone Pair Protonated NR No Reaction Salt:n->NR E2 Electrophile e.g., R-C(O)Cl

Caption: Nucleophilic reactivity is dependent on the availability of the nitrogen lone pair.

Comparative Reactivity in Key Synthetic Transformations

Let's examine how this principle plays out in common, synthetically valuable reactions.

A. Acylation (Amide Bond Formation)

Acylation is a cornerstone reaction in drug development. The goal is to form a stable amide bond by reacting the amine with an acylating agent like an acid chloride or anhydride.

  • Using the Free Base: The reaction is typically rapid and straightforward. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. If an acid chloride is used, one equivalent of the amine is consumed as a base to neutralize the HCl byproduct, or an external non-nucleophilic base (e.g., triethylamine, pyridine) is added. [5][6]* Using the Dihydrochloride Salt: Direct reaction with an acylating agent will fail. At least two equivalents of an external base are required: one to deprotonate the pyrimidine ring nitrogen and a second to deprotonate the aminomethyl group to generate the nucleophilic free base in situ. A third equivalent is often added to scavenge the acid byproduct from the acylation itself.

Form UsedExternal Base RequiredReactivity
Free Base 1 equivalent (to scavenge HCl)High: Direct reaction occurs.
Dihydrochloride Salt 2-3 equivalentsNone (without base): Must be converted to free base in situ.
B. Reductive Amination

This powerful method forges C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [7]

  • Using the Free Base: The reaction proceeds via the initial formation of an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. [8]The formation of the iminium intermediate is pH-sensitive and requires the amine to be in its nucleophilic free base form.

  • Using the Dihydrochloride Salt: As with acylation, the salt is unreactive. A base must be added to liberate the free amine. However, care must be taken not to make the solution too basic, as this can inhibit the formation of the iminium ion. Often, the reaction is buffered or a specific number of equivalents of base are added to target an optimal pH range for both free amine availability and iminium ion stability.

Experimental Protocols: From Theory to Practice

Trustworthy protocols are self-validating. The following workflows provide practical guidance for handling and reacting with both forms of (Trimethylpyrimidin-5-yl)methanamine.

Protocol 1: Generation of the Free Base from the Dihydrochloride Salt

This is a foundational procedure for any project requiring the free base in an anhydrous organic solvent.

G start Start: (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride dissolve 1. Dissolve salt in H₂O. start->dissolve basify 2. Add aq. base (e.g., 2M NaOH) dropwise until pH > 10. dissolve->basify extract 3. Extract with organic solvent (e.g., DCM or EtOAc) x3. basify->extract combine 4. Combine organic layers. extract->combine dry 5. Dry over Na₂SO₄ or MgSO₄. combine->dry filter 6. Filter off drying agent. dry->filter evaporate 7. Evaporate solvent under reduced pressure. filter->evaporate end End: Pure Free Base evaporate->end

Caption: Standard laboratory workflow for converting an amine salt to its free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the (Trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring. [9]Monitor the pH using pH paper or a calibrated meter. Continue adding base until the pH of the aqueous layer is >10 to ensure complete deprotonation.

  • Extraction: Add a volume of an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)). Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh organic solvent. [10]4. Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Comparative Acylation with Acetyl Chloride

This experiment directly illustrates the reactivity difference.

Objective: To compare the N-acetylation of (Trimethylpyrimidin-5-yl)methanamine using the free base versus the dihydrochloride salt.

Materials:

  • (Trimethylpyrimidin-5-yl)methanamine Free Base (from Protocol 1)

  • (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates, appropriate solvent system for monitoring

Procedure A: Using the Free Base

  • Dissolve the free base (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Monitor the reaction to completion by TLC. The starting amine should be consumed and a new, less polar spot (the amide) should appear.

  • Expected Outcome: Complete conversion to N-( (trimethylpyrimidin-5-yl)methyl)acetamide.

Procedure B: Using the Dihydrochloride Salt

  • Suspend the dihydrochloride salt (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA (2.2 eq). Stir for 15 minutes to allow for deprotonation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Stir and monitor as in Procedure A.

  • Expected Outcome: Complete conversion to the amide product, analogous to Procedure A. The initial two equivalents of TEA are crucial for liberating the nucleophile.

Procedure C: Control Experiment (Salt without sufficient base)

  • Suspend the dihydrochloride salt (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.05 eq) dropwise.

  • Stir and monitor as in Procedure A.

  • Expected Outcome: No reaction. The starting material will remain unchanged as the amine is not nucleophilic. This validates the core principle of this guide.

Conclusion and Strategic Recommendations

The choice between (Trimethylpyrimidin-5-yl)methanamine dihydrochloride and its free base is a strategic one that impacts storage, handling, and reaction design.

  • Choose the Dihydrochloride Salt for:

    • Long-term storage and stability.

    • Ease of handling and weighing of a solid.

    • Reactions in aqueous or protic media where solubility is paramount.

    • Reactions where an external base is already a required component of the reaction conditions.

  • Choose the Free Base for:

    • Reactions in anhydrous, aprotic organic solvents.

    • When the amine itself is intended to act as the base.

    • When the introduction of additional salt byproducts (e.g., triethylammonium chloride) is undesirable for purification.

By understanding the fundamental chemical principles that differentiate these two forms, researchers can make informed decisions, troubleshoot reactions effectively, and design more robust and efficient synthetic routes.

References

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • StackExchange. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • Stahly, G. P. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystals, 7(10), 129. Available at: [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • Chemistry LibreTexts. (2022, December 28). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Available at: [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Available at: [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Available at: [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Available at: [Link]

  • OpenStax Adaptation. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available at: [Link]

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  • PubChemLite. (n.d.). (trimethylpyrimidin-5-yl)methanamine dihydrochloride. Available at: [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

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  • Bode, J. W., et al. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Kumar, A., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available at: [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 2
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
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